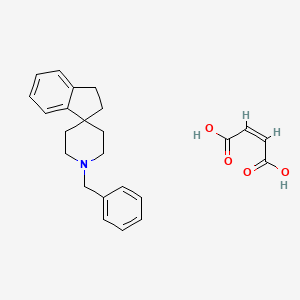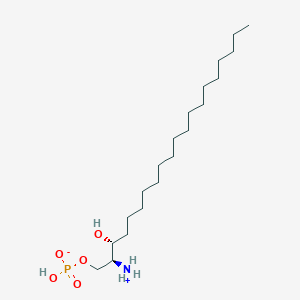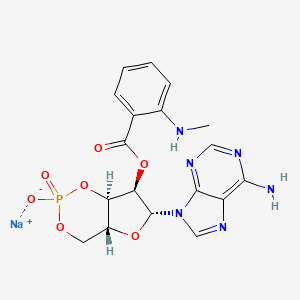![molecular formula C22H32P2 B1148162 (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE CAS No. 127759-67-5](/img/new.no-structure.jpg)
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is a chiral diphosphine ligand widely used in asymmetric catalysis. The compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. The presence of bulky tert-butyl and phenyl groups provides steric hindrance, enhancing the selectivity and efficiency of catalytic reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE typically involves the reaction of (1R,2R)-diaminocyclohexane with tert-butylphenylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and converted to the final product through a series of chemical reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form from the oxide.
Substitution: The ligand can participate in substitution reactions where one or more of its groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal-ligand complexes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is extensively used in scientific research due to its unique properties:
Chemistry: It is a key ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The ligand is used in the production of fine chemicals and in various industrial catalytic processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The bulky tert-butyl and phenyl groups provide steric hindrance, which helps in achieving high enantioselectivity in asymmetric catalysis.
Comparación Con Compuestos Similares
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A diphosphine ligand with different steric and electronic properties.
Uniqueness
(1R,2R)-BIS[TERT-BUTYL(PHENYL)PHOSPHINO]ETHANE is unique due to its specific chiral configuration and the presence of bulky tert-butyl groups, which provide enhanced steric hindrance. This makes it particularly effective in achieving high enantioselectivity in catalytic reactions, distinguishing it from other similar ligands.
Propiedades
Número CAS |
127759-67-5 |
|---|---|
Fórmula molecular |
C22H32P2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
tert-butyl-[1-[tert-butyl(phenyl)phosphanyl]ethyl]-phenylphosphane |
InChI |
InChI=1S/C22H32P2/c1-18(23(21(2,3)4)19-14-10-8-11-15-19)24(22(5,6)7)20-16-12-9-13-17-20/h8-18H,1-7H3 |
Clave InChI |
MZVSTHGLLVVFTH-UHFFFAOYSA-N |
SMILES canónico |
CC(P(C1=CC=CC=C1)C(C)(C)C)P(C2=CC=CC=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








